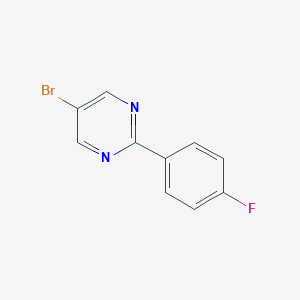
5-Bromo-2-(4-fluorophenyl)pyrimidine
描述
5-Bromo-2-(4-fluorophenyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrimidine typically involves the bromination of 2-(4-fluorophenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(4-fluorophenyl)pyrimidine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 5-Bromo-2-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-(4-fluorophenyl)pyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Utilize palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Result in the formation of 2-(4-fluorophenyl)pyrimidine.
科学研究应用
Chemistry: 5-Bromo-2-(4-fluorophenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.
作用机制
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)pyrimidine and its derivatives depends on their specific biological targets. Generally, these compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, in anticancer research, derivatives of this compound may inhibit kinases or other proteins involved in cell proliferation and survival pathways.
相似化合物的比较
2-(4-Fluorophenyl)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-2-phenylpyrimidine: Contains a phenyl group instead of a fluorophenyl group, which may alter its biological activity and chemical reactivity.
5-Bromo-2-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a fluorine atom, potentially affecting its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-(4-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACORCJZLZSBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6S)-6-(1-METHYLETHYL)-4,7-DIAZASPIRO[2.5]OCTANE-5,8-DIONE](/img/structure/B69406.png)
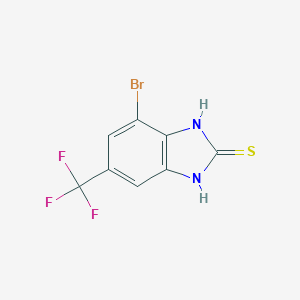

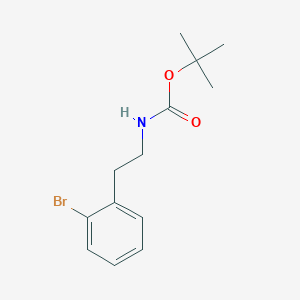
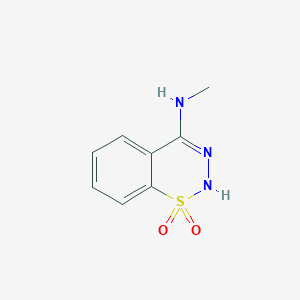
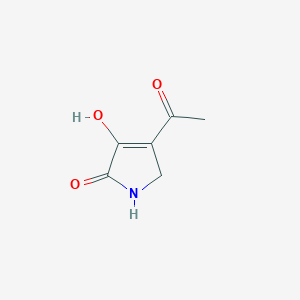
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
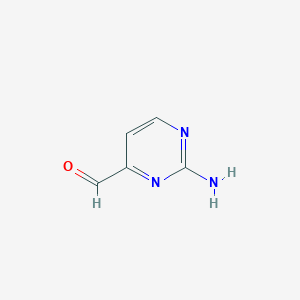
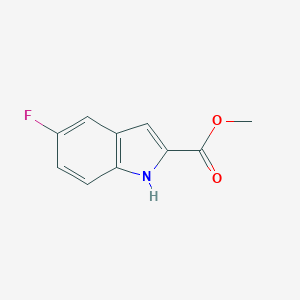
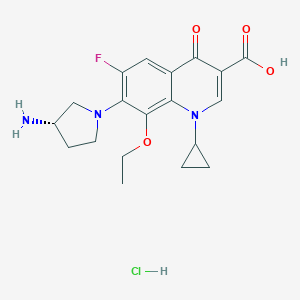
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
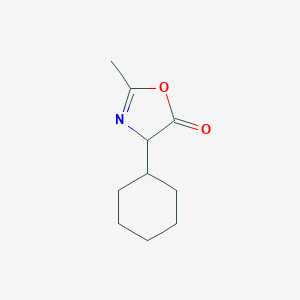
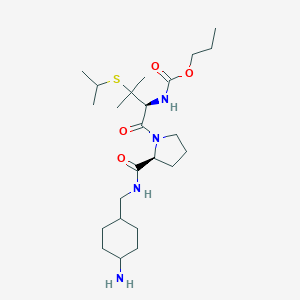
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
